3-(2-Fluorophenoxy)aniline

N-type calcium channel Cav2.2 chronic pain

Sourcing precise positional isomers for structure-activity relationship studies? 3-(2-Fluorophenoxy)aniline (CAS 850621-04-4) is a fluorinated aniline building block that addresses isomer specificity. • Selective squalene synthase inhibitor: derivatives show 1,380-fold selectivity (IC₅₀ 5 nM human vs 6,900 nM bacterial CrtM). • Cav2.2 inhibitor scaffold: up to 7-fold improved potency over complex peptidomimetics. • Enhanced cytotoxicity: fluorine improves potency 10-100× over Cl/Br analogs. High purity (≥95%), available for immediate global delivery.

Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
Cat. No. B1515825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenoxy)aniline
Molecular FormulaC12H10FNO
Molecular Weight203.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC=CC(=C2)N)F
InChIInChI=1S/C12H10FNO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H,14H2
InChIKeyPYPRQPKAGGDJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenoxy)aniline Properties and Supply Baseline


3-(2-Fluorophenoxy)aniline (CAS 850621-04-4, C₁₂H₁₀FNO, MW 203.21 g/mol) is a fluorinated aromatic amine characterized by a meta-substituted aniline core bearing a 2-fluorophenoxy group . The compound is commercially supplied at a minimum purity of 95% for research applications, serving as a versatile building block in medicinal chemistry and organic synthesis . Its structural features position it within the broader class of fluorophenoxyaniline derivatives, which have been explored for applications ranging from N-type calcium channel inhibition to heterocyclic scaffold construction [1].

WorkflowMedicinal chemistry synthesis
Use contextFluorophenoxyanilide scaffold construction
SelectionResearch-grade fluorinated aniline building block

Why Positional Isomers and Non-Fluorinated Analogs Cannot Substitute


Positional isomerism in the fluorophenoxyaniline series introduces substantial functional divergence that generic substitution fails to capture. The 3-(2-fluorophenoxy) substitution pattern (CAS 850621-04-4) is specifically claimed in therapeutic aniline derivative patents as a distinct molecular embodiment, whereas isomers such as 2-(2-fluorophenoxy)aniline (CAS 391906-76-6), 4-(2-fluorophenoxy)aniline (CAS 207974-03-4), and 3-(4-fluorophenoxy)aniline (CAS 203302-94-7) exhibit different physicochemical and biological profiles [1]. Within the fluorophenoxyanilide class, the ortho-fluorine positioning on the phenoxy ring influences electronic distribution and target engagement, as demonstrated in N-type calcium channel inhibitor programs where subtle structural modifications altered potency by orders of magnitude [2]. Furthermore, the presence of the fluorine atom imparts enhanced metabolic stability and lipophilicity relative to non-fluorinated phenoxyaniline analogs, a property that cannot be assumed for halogen-substituted or unsubstituted variants without explicit comparative validation [3].

Positional isomer divergence: 2-, 4-, or 4′-fluoro isomers may shift electronic distribution and target-engagement profiles reported for the 3-(2-fluorophenoxy) pattern.
Ortho-fluorine contribution: The ortho-F on the phenoxy ring influences potency and selectivity in Cav2.2 and enzyme-inhibition contexts; halogen-substituted variants may not replicate this.
Fluorine-dependent properties: Reported metabolic stability and lipophilicity advantages of fluorinated anilines cannot be assumed for non-fluorinated or alternative halogen analogs without explicit comparative data.

Scaffold Performance Evidence vs Comparators


N-Type Calcium Channel Inhibition Advantage

Fluorophenoxyanilide derivatives, which incorporate the 3-(2-fluorophenoxy)aniline scaffold or its close structural relatives, were evaluated as simplified analogues of previously reported ω-conotoxin GVIA mimetics. The simplified fluorophenoxyanilide series demonstrated up to a seven-fold improvement in N-type calcium channel (Cav2.2) inhibitory activity compared to the more complex originally designed mimetics [1]. This improvement was achieved despite significantly reduced molecular complexity, establishing that the fluorophenoxyanilide core—characterized by the ortho-fluorophenoxy substitution pattern—provides a pharmacophoric advantage over alternative chemotypes targeting the same channel.

Cav2.2 channel activity
Head-to-head
Up to 7‑fold improvement vs ω‑conotoxin GVIA mimetics
Supports scaffold prioritization in Cav2.2 inhibitor research
SH‑SY5Y FLIPR assay; simplified fluorophenoxyanilide core
N-type calcium channel Cav2.2 chronic pain ion channel pharmacology

Squalene Synthase Isoform Selectivity

A derivative bearing the 3-(2-fluorophenoxy)phenyl moiety (1-Phosphono-4-[3-(2-fluorophenoxy)phenyl]butylsulfonic Acid Tripotassium Salt, CHEMBL515716) was profiled against both Staphylococcus aureus dehydrosqualene synthase (CrtM) and human squalene synthase (SQS). The compound exhibited an IC₅₀ of 5 nM against human squalene synthase, whereas inhibition of the bacterial dehydrosqualene synthase required an IC₅₀ of 6,900 nM [1]. This 1,380-fold difference in inhibitory potency between the human and bacterial orthologs demonstrates that the 3-(2-fluorophenoxy)phenyl structural motif can confer pronounced target selectivity when incorporated into an appropriate pharmacophore.

Squalene synthase selectivity
Head-to-head
1,380‑fold selectivity: human SQS IC₅₀ 5 nM vs S. aureus CrtM IC₅₀ 6,900 nM
Indicates scaffold utility for isoform‑selective enzyme inhibitor design
Continuous spectrophotometric assay; recombinant enzymes
squalene synthase dehydrosqualene synthase Staphylococcus aureus enzyme inhibition antibacterial

Anticonvulsant Dual-Mechanism Efficacy

A series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles was synthesized and screened for anticonvulsant activity. Compound 3 from this series demonstrated considerable anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models [1]. Notably, the activity in the PTZ model was mediated by benzodiazepine receptors, whereas the MES model efficacy appeared to involve a distinct, unidentified mechanism [1]. In contrast, many standard anticonvulsants show preferential efficacy in only one of these two models, suggesting that the 2-(2-fluorophenoxy)phenyl substructure—closely related to 3-(2-fluorophenoxy)aniline—may confer a dual-mechanism activity profile advantageous for broad-spectrum seizure control.

Anticonvulsant model profile
Cross-study
Activity in both PTZ and MES seizure models reported for a close analog
Dual‑model anticonvulsant endpoint context; receptor‑mediated and unknown mechanisms
Class‑level inference; direct data for 3‑(2‑fluorophenoxy)aniline required
anticonvulsant epilepsy PTZ model MES model benzodiazepine receptor

Fluorine-Enabled Cytotoxicity Enhancement

In a comparative study of halogen-substituted aniline podophyllotoxin derivatives, fluoride-containing aniline derivatives exhibited tumor cytotoxicity that was improved by 10-100 times relative to their chloride and bromide-containing counterparts [1]. This enhancement was attributed to fluoride's unique solvation properties in protic solvents and its ability to form tight ion pairs in aprotic solvents [1]. This class-level evidence supports the procurement rationale for fluorinated aniline scaffolds, including 3-(2-fluorophenoxy)aniline, over chloro- or bromo-substituted analogs when cytotoxic potency is a primary design criterion.

Fluorine cytotoxicity context
Class-level
Fluorinated aniline derivatives show 10–100× higher cytotoxicity than Cl/Br analogs (class‑level)
Cytotoxicity assay context; attributed to solvation and ion‑pairing properties
Data to verify; no direct compound‑specific validation provided
fluorine substitution cytotoxicity structure-activity relationship anticancer podophyllotoxin

Validated Application Scenarios


Cav2.2-Targeted Analgesic Discovery

3-(2-Fluorophenoxy)aniline serves as a key synthetic precursor for fluorophenoxyanilide derivatives targeting N-type calcium channels (Cav2.2), a validated target for refractory chronic pain. The evidence demonstrates that simplified fluorophenoxyanilide analogs achieve up to seven-fold improved inhibitory activity compared to more complex ω-conotoxin GVIA mimetics [1]. This scenario is directly applicable to medicinal chemistry programs seeking Cav2.2 inhibitors with reduced molecular complexity and enhanced synthetic tractability, where the fluorophenoxyaniline core provides a validated starting point for structure-activity relationship expansion.

Isoform-Selective Squalene Synthase Inhibitors

The 3-(2-fluorophenoxy)phenyl moiety, when incorporated into bisphosphonate-containing pharmacophores, enables the engineering of selective squalene synthase inhibitors. BindingDB data show a 1,380-fold difference in IC₅₀ between human squalene synthase (5 nM) and S. aureus dehydrosqualene synthase (6,900 nM) for a derivative containing this structural motif [1]. This application scenario is relevant for programs developing human squalene synthase inhibitors (e.g., for cholesterol-lowering or oncology applications) requiring minimal off-target inhibition of bacterial orthologs, or conversely, for selective antibacterial CrtM inhibitor campaigns.

Broad-Spectrum Anticonvulsant Lead Optimization

Derivatives incorporating the 2-(2-fluorophenoxy)phenyl substructure—a close positional analog of the 3-(2-fluorophenoxy)aniline scaffold—have demonstrated considerable anticonvulsant activity in both PTZ and MES seizure models, with evidence of benzodiazepine receptor involvement in the PTZ mechanism [1]. This dual-model efficacy distinguishes this scaffold from anticonvulsants with more restricted activity spectra. 3-(2-Fluorophenoxy)aniline can be employed as a building block for synthesizing oxadiazole and triazole derivatives aimed at achieving broad-spectrum seizure control with potentially differentiated mechanism-of-action profiles.

Fluorine-Dependent Cytotoxicity in Anticancer Design

Class-level evidence demonstrates that fluorine substitution on aniline scaffolds improves tumor cytotoxicity by 10-100 fold relative to chlorine or bromine analogs, attributed to fluoride's unique solvation and ion-pairing properties [1]. 3-(2-Fluorophenoxy)aniline, as a fluorinated aniline building block, is therefore a strategically advantageous starting material for medicinal chemistry campaigns where cytotoxic potency is a primary optimization parameter. This application scenario is particularly relevant for programs developing anticancer agents where the fluorine atom's electronic and physicochemical contributions are expected to enhance target engagement and cellular activity.

Application
Selection Property
Validation Focus
Cav2.2 ion channel research
Scaffold simplicity vs potency balance
Cav2.2 inhibition assay context; synthetic tractability
Squalene synthase isoform selectivity studies
Isoform‑discrimination pharmacophore
Human vs bacterial enzyme IC₅₀ profiling; off‑target kinase review
Broad‑spectrum anticonvulsant model research
Dual‑model seizure endpoint profile
PTZ/MES model validation; mechanism‑of‑action deconvolution
Fluorine‑dependent cytotoxicity research
Halogen‑class cytotoxicity differentiation
Cell‑line panel cytotoxicity assays; comparator halogen analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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